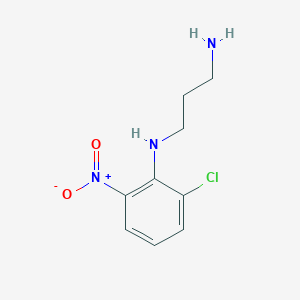

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

Description

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring a 2-chloro-6-nitrophenyl group attached to the primary amine. This compound is characterized by its aromatic nitro and chloro substituents, which confer strong electron-withdrawing effects. Notably, this compound is listed as discontinued by CymitQuimica, indicating possible challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula |

C9H12ClN3O2 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

N'-(2-chloro-6-nitrophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C9H12ClN3O2/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11/h1,3-4,12H,2,5-6,11H2 |

InChI Key |

XLGJONGCVYYHRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Sequential Functionalization

The primary route to synthesize N1-(2-chloro-6-nitrophenyl)propane-1,3-diamine involves nitration followed by reduction and amination steps.

Nitration of Chlorobenzene Derivatives

The synthesis begins with the nitration of 2-chlorobenzene derivatives to introduce the nitro group at the para position relative to the chlorine atom. This step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. Key parameters include:

-

Temperature : Maintained at 0–5°C to prevent over-nitration.

-

Stoichiometry : A 1:1 molar ratio of substrate to HNO₃ ensures mono-nitration.

The intermediate 2-chloro-6-nitrobenzene is isolated via vacuum filtration and recrystallized from ethanol, yielding a purity >95%.

Reduction of Nitro to Amine Groups

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

Propane-1,3-Diamine Coupling

The final step involves coupling propane-1,3-diamine to the aromatic ring via nucleophilic aromatic substitution (SNAr). This requires:

Alternative Route: One-Pot Sequential Synthesis

A modified approach inspired by recent advancements in multi-component reactions (MCRs) employs a one-pot strategy to streamline the synthesis.

Reaction Conditions

Advantages and Limitations

-

Purity : Reduced need for intermediate purification, minimizing solvent waste.

-

Scope : Limited to substrates tolerant of high-temperature reflux.

Optimization and Process-Scale Considerations

Temperature and Solvent Effects

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) for nitro-intermediate.

-

Column Chromatography : Ethyl acetate/hexane (1:4) for final product.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of nitro derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst; reactions are usually performed in ethanol or methanol at room temperature.

Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups enable the formation of various derivatives through oxidation, reduction, and substitution reactions.

Biological Studies

The compound has been studied for its potential biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast cancer and glioblastoma multiforme .

- Mechanism of Action : The chloro and nitro groups enhance reactivity and binding affinity to molecular targets such as enzymes and receptors.

Pharmaceutical Development

This compound is investigated for its therapeutic properties and potential as a precursor in drug development. Its ability to induce apoptosis in cancer cells makes it a candidate for further pharmacological exploration .

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives are also explored for their potential in various industrial chemical processes.

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This highlights its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Properties

In murine models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its anti-inflammatory capabilities .

Toxicological Concerns

Compounds with nitro groups can pose mutagenic and carcinogenic risks. Studies have shown that related compounds may induce oxidative stress and DNA damage in cellular models. Monitoring exposure levels is essential for assessing safety in applications .

Mechanism of Action

The mechanism of action of N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key propane-1,3-diamine derivatives and their substituent groups:

Key Observations:

Biological Activity

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro and nitro substituent on a phenyl ring attached to a propane-1,3-diamine backbone. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and participate in various chemical interactions due to the electron-withdrawing nature of the chloro and nitro groups. These interactions may modulate enzymatic activity or receptor binding, influencing cellular pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition. For instance, studies on related compounds have shown that they can inhibit key enzymes involved in various metabolic pathways. The inhibition potency can vary based on the specific structural modifications made to the compound.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Not directly studied | N/A |

| Copper(II) complexes derived from similar structures | Urease | 0.52 - 0.46 |

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, related compounds have shown promising results against various bacterial strains. This suggests that further investigation into this compound's antimicrobial properties could be fruitful.

Case Studies

Case Study 1: Antitumor Activity

A study examining structurally similar compounds indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation.

Case Study 2: Neuroprotective Properties

Research on related compounds has demonstrated neuroprotective effects in models of neurodegenerative diseases. The compounds were found to inhibit reactive oxygen species (ROS) formation and reduce neuronal cell death, suggesting that this compound may also possess similar protective properties.

Research Findings

Recent studies have highlighted the need for further exploration into the structure-activity relationships (SAR) of this compound. Understanding how modifications to its structure influence biological activity will be crucial for its development as a therapeutic agent.

Key Research Insights:

- Inhibition Mechanisms : Compounds with similar functionalities have shown varied inhibition profiles against different enzymes, indicating potential for selective targeting.

- Biological Evaluation : In vitro studies are essential for assessing the cytotoxicity and mechanism of action of this compound in various biological systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine, and how can intermediates be protected during synthesis?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, alkylation of propane-1,3-diamine derivatives with halogenated aromatic precursors (e.g., 2-chloro-6-nitrobenzene derivatives) under anhydrous conditions can yield the target compound. Boc (tert-butoxycarbonyl) protection is critical to prevent side reactions at free amine groups, as demonstrated in the synthesis of analogous diamine derivatives . Post-reaction deprotection with HCl or TFA restores the amine functionality. Purification via silica gel chromatography or recrystallization ensures high purity.

- Key Tools : Use of Boc₂O for protection, anhydrous solvents (e.g., CH₂Cl₂), and characterization via H/C NMR to confirm intermediates .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound?

- Methodology : Ambiguities in NMR signals (e.g., overlapping peaks) can arise due to tautomerism or dynamic exchange. Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR help differentiate proton environments. For example, in similar diamine compounds, splitting patterns in H NMR confirmed regioselectivity during alkylation . Cross-verification with high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides structural validation.

Q. What reaction conditions optimize the coupling of propane-1,3-diamine with halogenated nitroarenes?

- Methodology : Catalytic systems such as Cu(I)-ligand complexes (e.g., CuI with L-proline) enhance coupling efficiency in Ullmann-type reactions, as seen in analogous aryl-diamine syntheses . Solvent choice (e.g., DMF or acetonitrile) and temperature (60–100°C) influence reaction rates. Monitoring via TLC or LC-MS ensures completion. For nitro-substituted aromatics, electron-withdrawing groups typically accelerate nucleophilic aromatic substitution .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

- Methodology : The compound’s primary and secondary amines act as polydentate ligands. For example, similar diamine derivatives form stable complexes with Cu(II) and Zn(II), characterized by UV-Vis, EPR, and single-crystal XRD . Applications include catalysis (e.g., oxidation reactions) or materials science (e.g., MOFs). Titration experiments with metal salts (e.g., CuCl₂) in ethanol/water mixtures, followed by spectroscopic analysis, elucidate stoichiometry and geometry.

Q. What strategies are used to evaluate the kinase inhibitory activity of this compound derivatives?

- Methodology : Derivatives like K137 (a structurally related inhibitor) are tested via enzymatic assays using recombinant kinases (e.g., CK2). IC₅₀ values are determined using ATP-competitive assays with P-radiolabeled ATP or fluorescence-based methods. Selectivity profiling across kinase panels (e.g., 35+ kinases) identifies off-target effects . Molecular docking studies (e.g., AutoDock) predict binding modes to ATP pockets, guiding SAR optimization.

Q. How can researchers address discrepancies in biological activity data between in vitro and cellular models for this compound?

- Methodology : Differences may stem from cell permeability, metabolism, or off-target interactions. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.